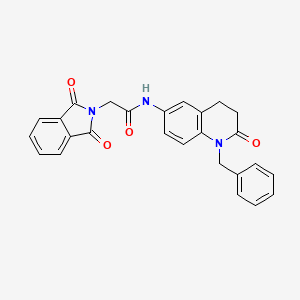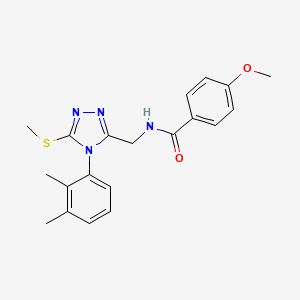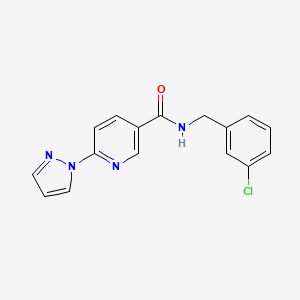![molecular formula C26H24N2O4S2 B2373392 N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 1115933-69-1](/img/structure/B2373392.png)
N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Probes for Peripheral Benzodiazepine Receptors
Compounds related to the chemical structure , such as imidazo[1,2-α]pyridines, have been synthesized and evaluated as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging techniques. These studies suggest the importance of structural analogues in the development of diagnostic tools for neurobiological research (Katsifis et al., 2000).
Anticancer Activities
Thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized and their anticancer activities evaluated. These compounds exhibit promising activities against various cancer cell lines, indicating the potential of such structures in the development of new anticancer agents. For instance, certain derivatives demonstrated significant activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Cytotoxic Activity Against Human Cancer Cell Lines
Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed, synthesized, and their cytotoxicity evaluated against human cancer cell lines, including HepG2 and MDA-MB-231. These studies highlight the therapeutic potential of these compounds in oncology (Ding et al., 2012).
Antimicrobial Activities
New classes of bis-heterocyclic sulfamoyl acetamides, including chloro-substituted thiazolyl imidazolylsulfamoyl acetamide derivatives, have been prepared and demonstrated potent antimicrobial activities against various pathogens. Such research underscores the versatility of these compounds in addressing microbial resistance (Divya et al., 2015).
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-8-14-23(15-9-19)34(30,31)28(2)24-16-17-33-25(24)26(29)27-21-10-12-22(13-11-21)32-18-20-6-4-3-5-7-20/h3-17H,18H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFASJSHXTZOKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)



![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)
